Bifunctional Architecture Enables Orthogonal Reactivity Lacking in Hept-1-yne and 1-Chloroheptane
7-Chlorohept-1-yne uniquely combines a terminal alkyne and a primary alkyl chloride in a single linear chain . This bifunctionality is absent in its closest monofunctional analogs: hept-1-yne (CAS 628-71-7) lacks the chloro group for nucleophilic substitution, and 1-chloroheptane (CAS 629-06-1) lacks the alkyne for cross-coupling or click chemistry [1]. This structural difference translates into a functional count of two orthogonal reaction handles versus one, enabling stepwise, site-selective transformations that are impossible with either analog alone [2].
| Evidence Dimension | Number of Orthogonal Reactive Handles |
|---|---|
| Target Compound Data | 2 (Terminal Alkyne + Primary Alkyl Chloride) |
| Comparator Or Baseline | Hept-1-yne: 1 (Terminal Alkyne); 1-Chloroheptane: 1 (Primary Alkyl Chloride) |
| Quantified Difference | +1 reactive handle compared to either analog |
| Conditions | Structural analysis; functional group count |
Why This Matters
This bifunctionality is essential for constructing complex molecular architectures through sequential, site-specific reactions, directly impacting a synthetic chemist's route design and procurement choice.
- [1] PubChem. (2025). 1-Heptyne. PubChem Compound Summary for CID 12350. National Center for Biotechnology Information. View Source
- [2] Wikipedia. (2022). 7-cloro-1-heptino. View Source
